molecular formula C12H10F3N3O3 B187842 5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 381175-08-2

5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B187842
M. Wt: 301.22 g/mol
InChI Key: ZFECHDUBWYDZKE-UHFFFAOYSA-N
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Description

5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C12H10F3N3O3 . It is available for purchase from various biochemical suppliers .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine-based compounds can be achieved through the Cu (I) catalyzed 1,3 dipolar cycloaddition reaction . This reaction involves the use of synthesized glycone and aglycone intermediates .


Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases . The molecular weight of this compound is 301.22 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure and weight . More specific properties such as melting point, boiling point, and solubility are not mentioned in the available literature.

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound has been synthesized through various methods, showing effective inhibition on the proliferation of some cancer cell lines (Liu et al., 2016).

Novel Protocol Development

  • Researchers developed a novel protocol using this compound, yielding good to excellent results and showcasing its potential in regiospecific fashion by intramolecular ring opening in a Michael-type reaction (Quiroga et al., 2007).

Library Generation

  • A library of fused pyridine-4-carboxylic acids, including derivatives of this compound, was created for combinatorial transformations and heterocyclizations (Volochnyuk et al., 2010).

Antiprotozoal Agents

  • Derivatives of this compound have shown strong DNA affinities and potential as antiprotozoal agents, displaying significant in vitro and in vivo activities (Ismail et al., 2004).

Combinatorial Chemistry

  • The compound has been used in the solution-phase synthesis of large libraries, showcasing its versatility in chemical synthesis and drug discovery (Dalinger et al., 2005).

Antimicrobial Activity

  • Some derivatives of this compound have demonstrated sensitivity to Gram-positive bacteria, indicating potential antimicrobial applications (Murlykina et al., 2013).

properties

IUPAC Name

5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O3/c13-12(14,15)9-4-6(8-2-1-3-21-8)16-10-5-7(11(19)20)17-18(9)10/h1-3,5-6,9,16H,4H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGYRHUXRYMVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420870
Record name 5-(Furan-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

CAS RN

381175-08-2
Record name 5-(Furan-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 3
5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 4
5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 5
5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 6
5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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